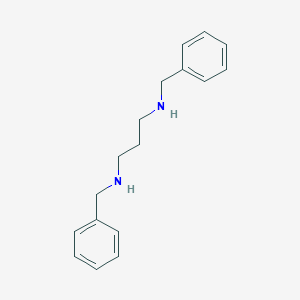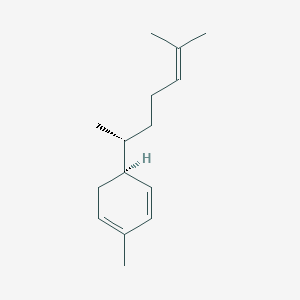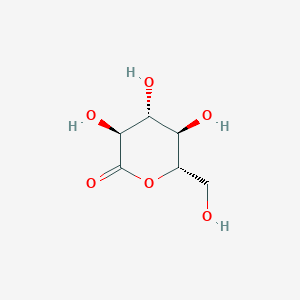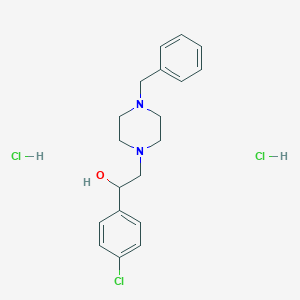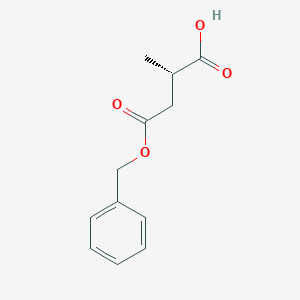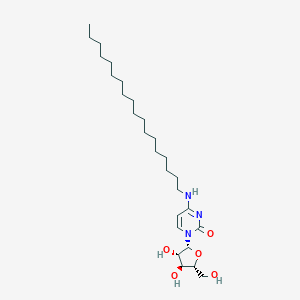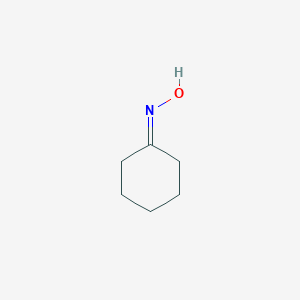
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, also known as DMQX, is a chemical compound that belongs to the quinoline family. DMQX has been widely studied in scientific research due to its unique properties and potential applications in various fields.
作用機序
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one acts as a competitive antagonist of the AMPA receptor by binding to the receptor's ligand-binding domain and preventing the binding of glutamate, the endogenous ligand. By blocking the activity of the AMPA receptor, this compound can modulate synaptic transmission and plasticity, which can have significant effects on learning and memory processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in various experimental models. In animal studies, this compound has been shown to impair learning and memory processes, reduce seizure activity, and modulate the activity of dopamine and serotonin systems. In vitro studies have also suggested that this compound can modulate the activity of ion channels and affect intracellular signaling pathways.
実験室実験の利点と制限
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has several advantages for use in laboratory experiments, including its potent and selective antagonism of the AMPA receptor, its ability to modulate synaptic plasticity, and its ability to affect learning and memory processes. However, this compound also has several limitations, including its potential toxicity, its limited solubility in aqueous solutions, and its potential to affect other ion channels and signaling pathways.
将来の方向性
There are several future directions for research on 3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one, including its potential use as a therapeutic agent for neurological disorders, such as epilepsy and Alzheimer's disease. This compound may also have potential applications in drug discovery and development, as a tool for studying the role of the AMPA receptor in various physiological and pathological processes, and as a potential target for novel therapeutic agents. Further research is needed to fully understand the mechanisms of action and potential applications of this compound.
合成法
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one can be synthesized using several methods, including the Pfitzinger reaction, the Skraup reaction, and the Friedlander synthesis. The most commonly used method is the Pfitzinger reaction, which involves the condensation of an anthranilic acid derivative with a ketone in the presence of a Lewis acid catalyst.
科学的研究の応用
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one has been extensively studied in scientific research due to its potential applications in various fields, including neuroscience, pharmacology, and toxicology. This compound is a potent antagonist of the AMPA receptor, which is a subtype of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
特性
CAS番号 |
147779-31-5 |
|---|---|
分子式 |
C18H17Cl2NO2 |
分子量 |
350.2 g/mol |
IUPAC名 |
3,3-dichloro-2-methoxy-6,8-dimethyl-2-phenyl-1H-quinolin-4-one |
InChI |
InChI=1S/C18H17Cl2NO2/c1-11-9-12(2)15-14(10-11)16(22)17(19,20)18(21-15,23-3)13-7-5-4-6-8-13/h4-10,21H,1-3H3 |
InChIキー |
CCNDJXZNEAMFMC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
正規SMILES |
CC1=CC(=C2C(=C1)C(=O)C(C(N2)(C3=CC=CC=C3)OC)(Cl)Cl)C |
同義語 |
4(1H)-Quinolinone, 3,3-dichloro-2,3-dihydro-2-methoxy-6,8-dimethyl-2-phenyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



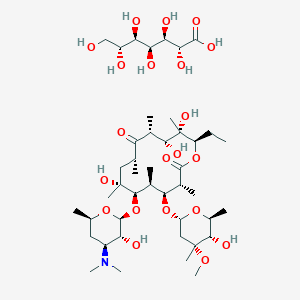
![N2-[(tert-butoxy)carbonyl]-L-asparagine](/img/structure/B123842.png)


